2-Chloro-3,4-dihydroxybenzoic acid chemical properties
2-Chloro-3,4-dihydroxybenzoic acid chemical properties
An In-Depth Technical Guide to 2-Chloro-3,4-dihydroxybenzoic Acid
Introduction: Unveiling a Versatile Phenolic Acid
2-Chloro-3,4-dihydroxybenzoic acid (CAS No. 87932-50-1), a halogenated derivative of the naturally occurring protocatechuic acid, stands as a compound of significant interest for researchers in medicinal chemistry, drug development, and organic synthesis.[1] Its structure, featuring a catechol ring, a carboxylic acid, and a chlorine atom, provides a unique combination of functionalities. The catechol and carboxylic acid moieties are known to impart antioxidant, metal-chelating, and various biological activities, while the chloro-substituent modulates the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile or tuning its reactivity as a synthetic intermediate.[1][2]
This guide offers a comprehensive exploration of the core chemical properties of 2-Chloro-3,4-dihydroxybenzoic acid. We will delve into its physicochemical characteristics, established synthetic routes, reactivity profile, and analytical methodologies. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are fundamental to its application, influencing everything from reaction conditions to bioavailability. 2-Chloro-3,4-dihydroxybenzoic acid is typically a white to off-white crystalline powder.[1] Its hydroxyl and carboxylic acid groups allow for hydrogen bonding, rendering it soluble in polar organic solvents.[1] The key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 87932-50-1 | [1][3][4] |
| Molecular Formula | C₇H₅ClO₄ | [1][3][4] |
| Molecular Weight | 188.57 g/mol | [3][4] |
| Melting Point | 216-217 °C | [3] |
| Boiling Point (Predicted) | 385.5 ± 42.0 °C | [3] |
| XLogP3 (Predicted) | 1.5 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Polar Surface Area | 77.8 Ų | [4] |
Synthesis and Mechanistic Insight
The preparation of 2-Chloro-3,4-dihydroxybenzoic acid often involves the deprotection of a more stable, ether-protected precursor. The use of protecting groups for the reactive hydroxyl moieties is a common strategy in organic synthesis to prevent unwanted side reactions. A well-documented method is the demethylation of 2-chloro-3,4-dimethoxybenzoic acid.
Core Synthesis Pathway: Demethylation
The cleavage of aryl methyl ethers is a robust transformation. Boron tribromide (BBr₃) is a particularly effective Lewis acid for this purpose. Its high affinity for oxygen facilitates the removal of the methyl groups under relatively mild conditions, minimizing degradation of the sensitive catechol ring.
Experimental Protocol: Synthesis via Demethylation
This protocol is adapted from a standard procedure for the synthesis of 2-chloro-3,4-dihydroxybenzoic acid.[3]
Materials:
-
2-chloro-3,4-dimethoxybenzoic acid (10.83 g, 50 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Boron tribromide (BBr₃) (18.91 mL, 200 mmol)
-
2 M Hydrochloric acid (HCl), chilled
-
Ethyl acetate (EtOAc)
-
Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated brine solution
Procedure:
-
Reaction Setup: Suspend 2-chloro-3,4-dimethoxybenzoic acid in 100 mL of anhydrous dichloromethane in a flask equipped with a stir bar. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add boron tribromide dropwise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: Stir the mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature. Continue stirring for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a 2 M hydrochloric acid solution and ice. Safety Note: This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Add ethyl acetate and tetrahydrofuran to the quenched mixture to facilitate phase separation. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2x) and then with saturated brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the desiccant, and concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum to yield 2-chloro-3,4-dihydroxybenzoic acid.[3]
Reactivity and Potential Applications
The chemical personality of 2-Chloro-3,4-dihydroxybenzoic acid is dictated by its three key functional groups.
-
Catechol Moiety: The adjacent hydroxyl groups can be readily oxidized, suggesting potential antioxidant properties, similar to its parent compound, protocatechuic acid.[1][5] This moiety is also an excellent ligand for metal ions, making the compound a potential metal-chelating agent. This property is highly relevant in drug development for neurodegenerative diseases where metal dysregulation is implicated.[2]
-
Carboxylic Acid Moiety: This group provides acidity and a site for derivatization into esters, amides, or acid chlorides, making it a versatile building block for more complex molecules.[1]
-
Chloro-Substituent: The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic protons and the overall electron density of the aromatic ring. This can impact both biological activity and reactivity in further synthetic transformations.
Applications in Drug Development and Research: While specific applications for 2-Chloro-3,4-dihydroxybenzoic acid are still emerging, its structural motifs are found in many bioactive molecules. Related chlorinated hydroxybenzoic acids serve as key intermediates in the synthesis of advanced therapeutic agents, including influenza endonuclease inhibitors and selective Tie-2 kinase inhibitors for cancer therapy.[6] Therefore, this compound is a valuable scaffold for:
-
Antiviral and Anticancer Agent Synthesis: Serving as a fragment or starting material for targeted therapies.
-
Antioxidant and Anti-inflammatory Research: Investigating its capacity to scavenge reactive oxygen species and modulate inflammatory pathways.[7]
-
Agrochemical Development: Use as a building block for novel pesticides or herbicides.[1]
Analytical and Spectroscopic Characterization
Unambiguous characterization is essential for any chemical compound used in research. A combination of chromatographic and spectroscopic techniques provides a complete profile.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of 2-Chloro-3,4-dihydroxybenzoic acid and for monitoring reaction progress. Due to the polar nature of the molecule, reversed-phase HPLC is highly effective. Isomers of dihydroxybenzoic acids can be challenging to separate, often requiring mixed-mode chromatography that exploits subtle differences in both hydrophobicity and ionic interactions to achieve resolution.[8]
Hypothetical HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 270-290 nm, where the aromatic ring exhibits strong absorbance.[9]
-
Injection Volume: 10 µL.
Spectroscopic Elucidation
A combination of NMR, IR, and Mass Spectrometry provides the definitive structural confirmation.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the benzene ring. Their splitting pattern (doublets) would confirm their relationship. Additionally, three broad, exchangeable signals for the carboxylic acid and two phenolic hydroxyl protons would be observed.
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carboxyl carbon would appear significantly downfield (~170 ppm). Six signals would be in the aromatic region, with those bonded to oxygen and chlorine being the most deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see:
-
A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
-
A sharp, strong absorption around 1680-1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
-
A broad absorption band around 3200-3500 cm⁻¹ for the phenolic O-H stretches.
-
Absorptions in the 1450-1600 cm⁻¹ region for the C=C stretching of the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, M and M+2, separated by 2 Da, which is a definitive indicator of a monochlorinated compound.
Safety and Handling
As a research chemical, 2-Chloro-3,4-dihydroxybenzoic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is the ultimate authority, data from structurally similar compounds indicate the following hazards and precautions are prudent.[10][11]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Keep the container tightly closed in a dry and cool place.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[10]
-
Proper handling and adherence to standard laboratory safety practices are paramount to ensure the safe use of this compound.
References
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PubChem. (n.d.). 2-Chloro-3,4-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dihydroxybenzoic acid. Retrieved from [Link]
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FooDB. (2015). Showing Compound protocatechuate (FDB031135). Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]
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YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. Retrieved from [Link]
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Indonesian Journal of Chemistry. (n.d.). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.. Retrieved from [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Protocatechuic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). Retrieved from [Link]
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PubChem. (n.d.). Protocatechuic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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